2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Overview

Description

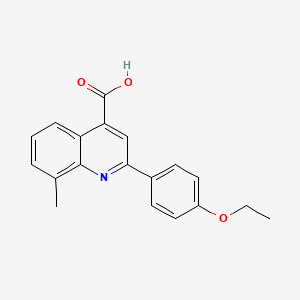

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline-based compound characterized by a 4-ethoxyphenyl substituent at the C-2 position and a methyl group at the C-8 position of the quinoline core. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications significantly influencing their efficacy and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.

Methylation: The methyl group can be introduced at the 8-position through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-methanol.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its structural features allow for modifications that enhance biological activity. For instance, derivatives have been synthesized to evaluate their anticancer properties against different cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid and its analogs can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular agents .

Biological Studies

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism includes DNA intercalation, which disrupts replication and transcription processes, and inhibition of key enzymes like topoisomerases and kinases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values observed were comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Material Science

Organic Semiconductors

The unique photophysical properties of this compound make it suitable for applications in material science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport enhances the performance of electronic devices.

Chemical Biology

Cellular Probes

This compound is utilized as a probe to study cellular processes and pathways. By understanding its interactions within biological systems, researchers can gain insights into cellular mechanisms that are crucial for disease progression and treatment strategies.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9)

- Structure : Lacks the ethoxy group at the C-2 phenyl substituent.

- Properties : Reduced solubility compared to the ethoxy derivative due to the absence of the polar ethoxy group. Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) .

- Synthesis : Prepared via Doebner reaction and amidation .

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 588711-30-2)

- Structure : Incorporates a chlorine atom at C-7 and an ethyl group on the C-2 phenyl ring.

- Properties: Chlorine substitution enhances lipophilicity and may improve membrane penetration.

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7)

- Structure : Chlorine at C-8 and a methyl group on the C-2 phenyl ring.

- Properties: Soluble in chloroform and methanol, suggesting moderate polarity. Used as a research chemical in drug discovery .

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid

- Structure : Methoxy group at the C-2 phenyl substituent.

- Derivatives show activity against Gram-positive bacteria .

Pharmacokinetic and Bioactivity Comparisons

Antibacterial Activity

- 2-(4-Ethoxyphenyl) Derivative : Expected to exhibit improved solubility and bioavailability due to the ethoxy group, which may enhance water solubility compared to methyl or chloro analogues.

- Compound 5a4 (2-Phenylquinoline-4-carboxylic Acid Derivative): MIC of 64 µg/mL against S. aureus, attributed to optimal substituent positioning and electronic effects .

- Chloro-Substituted Analogues : Chlorine atoms (e.g., at C-7 or C-8) may increase cytotoxicity but improve potency against resistant strains .

Physicochemical Properties

| Compound Name | Substituents | Solubility | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | C-2: 4-ethoxy; C-8: methyl | Moderate (predicted) | 307.34 g/mol | Antimicrobial research |

| 8-Methyl-2-phenylquinoline-4-carboxylic acid | C-2: phenyl; C-8: methyl | Low (organic solvents) | 293.31 g/mol | Antibacterial agents |

| 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | C-2: 4-ethylphenyl; C-7: Cl | Chloroform, methanol (slight) | 325.8 g/mol | Drug intermediates |

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | C-2: 4-methylphenyl; C-8: Cl | Chloroform, methanol (slight) | 297.73 g/mol | Biochemical research |

Case Study: PSI-421 (P-Selectin Inhibitor)

- Structure: 8-(Trifluoromethyl) and cyclopropyl modifications on the quinoline core.

- Improvements : Enhanced aqueous solubility (10-fold over PSI-697) and oral bioavailability due to trifluoromethyl and cyclopropyl groups. Demonstrated efficacy in arterial injury models .

- Relevance : Highlights the impact of substituents on pharmacokinetics, guiding optimization of 2-(4-ethoxyphenyl) derivatives.

Biological Activity

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethoxyphenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This unique structure enhances its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are critical in DNA replication and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .

- DNA Intercalation : The quinoline moiety allows the compound to intercalate with DNA, disrupting replication and transcription processes.

- Signaling Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that quinoline derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound's structural analogs have been investigated for their effectiveness as antitubercular agents, showing promising results in inhibiting Mtb DNA gyrase .

- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, derivatives of quinoline were tested against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, exhibiting IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Preliminary research indicates that this compound may also possess anti-inflammatory properties, although more studies are needed to fully elucidate this activity.

Table 1: Summary of Biological Activities

Research Insights

- Antitubercular Studies : A study focused on synthesizing various quinoline derivatives reported that certain modifications led to enhanced activity against Mtb, highlighting the importance of structural diversity in developing effective antitubercular agents .

- Anticancer Evaluations : Another research effort evaluated a series of quinoline derivatives for their anticancer potential against multiple cell lines. The results indicated that specific substitutions significantly influenced their cytotoxicity profiles, with some compounds showing enhanced activity compared to traditional chemotherapy agents .

- Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites and enhancing understanding of their mechanisms at a molecular level .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically employs the Friedländer annulation or modified Gould-Jacobs reactions. For example, analogous compounds like 4-chloro-2-methylquinoline-6-carboxylic acid are synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions . To optimize yield:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate ring closure.

- Temperature control: Gradual heating (80–120°C) minimizes side reactions.

- Purification: Column chromatography with ethyl acetate/hexane gradients isolates the carboxylic acid derivative.

Q. Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography: Resolves crystal packing and confirms substituent positions, as demonstrated for 4-(adamantan-1-yl)quinoline derivatives .

- NMR spectroscopy: ¹H/¹³C NMR identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and methylquinoline protons (δ 2.6–2.8 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- IR spectroscopy: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations.

Q. Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity or stability?

Methodological Answer:

- Cross-validation: Compare computational results (e.g., Gibbs free energy of hydrolysis) with experimental kinetic studies (e.g., HPLC monitoring under varying pH/temperature) .

- Parameter adjustment: Refine DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to better model electron-withdrawing effects of the ethoxy group.

- Crystallographic alignment: Overlay experimental crystal structures with optimized computational geometries to identify steric or electronic mismatches .

Q. Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) when initial bioassays show conflicting results between in vitro and in vivo models?

Methodological Answer:

- Metabolite profiling: Use LC-MS/MS to identify active/inactive metabolites in vivo, as seen in studies of heterocyclic aromatic amines .

- Dose-response recalibration: Adjust in vitro concentrations to match in vivo pharmacokinetic exposure (e.g., AUC calculations).

- Receptor binding assays: Compare affinity for target receptors (e.g., Mycobacterium tuberculosis enzymes) across models to isolate confounding factors .

Q. Advanced: How should ecotoxicological studies be designed when prior data on environmental persistence or toxicity are unavailable?

Methodological Answer:

- Tiered testing:

- Read-across analysis: Leverage data from structurally similar compounds (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) to estimate bioaccumulation potential .

Q. Basic: What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethoxy group.

- Light sensitivity: Use amber vials to avoid photodegradation, as quinoline derivatives often degrade under UV exposure.

- Handling protocols: Work under dry conditions (e.g., glovebox) to minimize hydrolysis of the carboxylic acid moiety .

Q. Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch variability analysis: Characterize purity across synthesis batches via HPLC and NMR. Impurities >0.1% may skew results .

- Assay standardization: Use internal controls (e.g., reference inhibitors for enzyme assays) and validate cell line viability (e.g., MTT assays) .

- Solvent compatibility: Ensure DMSO stocks are free of water (<0.1%) to prevent compound precipitation in aqueous media .

Q. Basic: What are the key considerations for designing a scalable synthesis protocol for this compound?

Methodological Answer:

- Green chemistry principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalyst recycling: Use immobilized catalysts (e.g., SiO₂-supported H₂SO₄) to reduce waste.

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress and automate quenching .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOCBYFVADJGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.